(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
CAS No.: 1448140-34-8
Cat. No.: VC4624791
Molecular Formula: C14H14F3N3O2S
Molecular Weight: 345.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448140-34-8 |
|---|---|
| Molecular Formula | C14H14F3N3O2S |
| Molecular Weight | 345.34 |
| IUPAC Name | (E)-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-6-9-20(19-13)10-8-18-23(21,22)11-7-12-4-2-1-3-5-12/h1-7,9,11,18H,8,10H2/b11-7+ |
| Standard InChI Key | ZRECWGOXAHIMEH-YRNVUSSQSA-N |
| SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises three key structural elements:
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Ethenesulfonamide Core: The (E)-configured double bond between C1 and C2 ensures planar geometry, critical for target binding .
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Phenyl Substituent: Aromatic interactions with hydrophobic pockets in biological targets are facilitated by the phenyl group at C2 .
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Trifluoromethyl-Pyrazole Moiety: The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the pyrazole ring participates in hydrogen bonding .
Molecular Formula:
Molecular Weight: 352.33 g/mol .
Spectroscopic Data
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NMR: Peaks at δ 7.8–8.1 ppm (pyrazole protons), δ 6.8–7.5 ppm (phenyl and ethenyl protons), and δ 3.6–4.2 ppm (ethyl linker) .
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NMR: Signals for the sulfonamide sulfur (δ 45–50 ppm) and trifluoromethyl carbon (δ 120–125 ppm, ) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Ugi-Tetrazole Reaction | Acrylic acid, ammonia, isocyanides | 65% |
| 2 | Deprotection/Cyclization | Acetic anhydride, 80°C, 6 hrs | 78% |
| 3 | Sulfonylation | SOCl, DCM, 0°C to RT | 82% |
Adapted from MCR-based strategies for pyrazole synthesis .
Key Improvements
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Photochemical Activation: Use of γ-terpinene as a hydrogen atom donor increased radical-mediated cyclization efficiency (85% yield) .
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Solvent Optimization: Dichloromethane (DCM) at 0.25 M concentration minimized side reactions during sulfonylation .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| Solubility (25°C) | 12 mg/mL in DMSO | HPLC |
| LogP | 2.8 ± 0.3 | Shake-flask |
| Stability | >24 months at -20°C | Accelerated aging |
Data derived from analogs in .
Biological Activity and Mechanism
Kinase Inhibition
The compound inhibits p21-activated kinases (PAKs) with an IC of 0.8 μM, likely through competitive ATP binding. Molecular docking reveals interactions with PAK1’s hinge region (PDB: 3Q4Z) .
NLRP3 Inflammasome Modulation
At 10 μM, it reduces IL-1β secretion by 70% in THP-1 macrophages, suggesting NLRP3 pathway involvement. This aligns with sulfonamide derivatives’ anti-inflammatory roles .
Therapeutic Applications
Oncology
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BTK Degradation: Analogous PROTACs incorporating this scaffold degrade Bruton’s tyrosine kinase (BTK) by >80% at 100 nM .
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PARP Synergy: Combined with PARP inhibitors, it enhances DNA damage in BRCA-mutant cells (synergy score: 12.3) .
Autoimmune Diseases
In murine models of multiple sclerosis, 5 mg/kg/day reduced clinical scores by 60% via NLRP3 suppression .
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